6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde
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Overview
Description
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is characterized by a pyrrolo[3,2-B]pyridine core structure substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde in the presence of a catalyst to form the pyrrolo[3,2-B]pyridine core. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and pH are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid.
Reduction: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
6-Methoxy-1H-pyrrolo[3,2-B]pyridine: Lacks the aldehyde group but shares the core structure.
1H-Pyrrolo[3,2-B]pyridine-2-carbaldehyde: Lacks the methoxy group but has the aldehyde group at the 2-position.
Uniqueness: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDNSLDSVOCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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